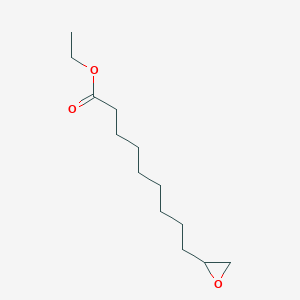
N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple halogen atoms and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes halogenation, sulfonation, and carbamoylation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. Continuous flow reactors and automated systems are employed to maintain consistency and efficiency. Quality control measures are implemented at various stages to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Applications De Recherche Scientifique
N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
Mécanisme D'action
The mechanism by which N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide include other halogenated benzamides and sulfonyl compounds. These compounds share structural features such as halogen atoms and functional groups, but differ in their specific arrangements and substitutions.
Uniqueness
What sets this compound apart is its combination of multiple halogen atoms and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
100279-37-6 |
|---|---|
Formule moléculaire |
C16H8Cl3F5N2O2S |
Poids moléculaire |
493.7 g/mol |
Nom IUPAC |
N-[[2,5-dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C16H8Cl3F5N2O2S/c17-6-5-11(29-16(23,24)14(19)22)7(18)4-10(6)25-15(28)26-13(27)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,25,26,27,28) |
Clé InChI |
GBDXXYZXKWNXNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)SC(C(F)Cl)(F)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


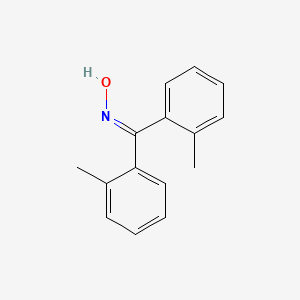
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
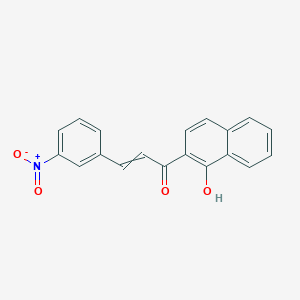
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)
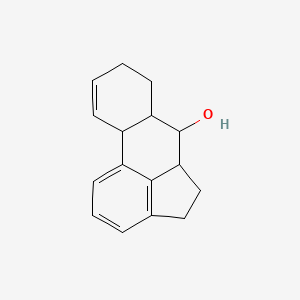
![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)
![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
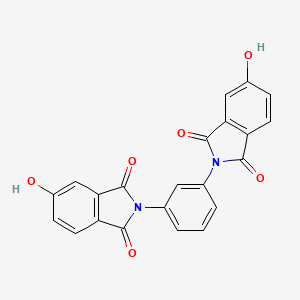
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
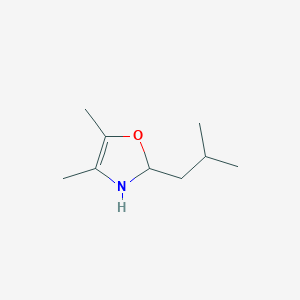

![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)

